
3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the piperidinyl and chlorophenyl groups through nucleophilic substitution reactions. The final step often involves the formation of the pyridinecarboxamide moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This might include the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinyl group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions could target the triazine ring or the chlorophenyl group, potentially yielding amine or hydrocarbon derivatives.
Substitution: Nucleophilic substitution reactions are common, especially at the triazine ring, where various nucleophiles can replace the chlorine atom.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while nucleophilic substitution could produce a variety of substituted triazine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators. The triazine core is known for its bioactivity, which could be harnessed in drug discovery.
Medicine
Medicinally, compounds with similar structures have been investigated for their potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry
In industry, triazine derivatives are used as intermediates in the production of dyes, herbicides, and polymers. This compound could similarly find applications in these areas.
Mechanism of Action
The mechanism of action of 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The triazine ring could play a crucial role in these interactions, potentially forming hydrogen bonds or hydrophobic interactions with the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-morpholinyl)-1,3,5-triazin-2-yl)-
- 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-pyrrolidinyl)-1,3,5-triazin-2-yl)-
Uniqueness
The uniqueness of 3-Pyridinecarboxamide, N-(4-(2-chlorophenyl)-6-(1-piperidinyl)-1,3,5-triazin-2-yl)- lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the piperidinyl group, in particular, might confer distinct pharmacokinetic properties compared to other similar compounds.
Properties
CAS No. |
85633-11-0 |
|---|---|
Molecular Formula |
C20H19ClN6O |
Molecular Weight |
394.9 g/mol |
IUPAC Name |
N-[4-(2-chlorophenyl)-6-piperidin-1-yl-1,3,5-triazin-2-yl]pyridine-3-carboxamide |
InChI |
InChI=1S/C20H19ClN6O/c21-16-9-3-2-8-15(16)17-23-19(25-18(28)14-7-6-10-22-13-14)26-20(24-17)27-11-4-1-5-12-27/h2-3,6-10,13H,1,4-5,11-12H2,(H,23,24,25,26,28) |
InChI Key |
ULEHFCOPOKVHFM-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=N2)NC(=O)C3=CN=CC=C3)C4=CC=CC=C4Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


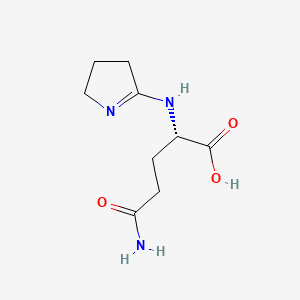
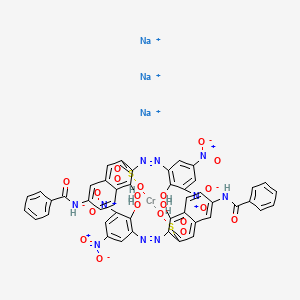
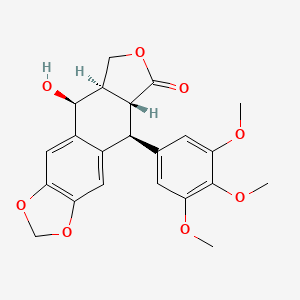
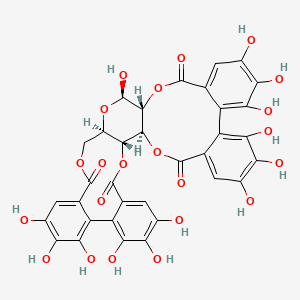

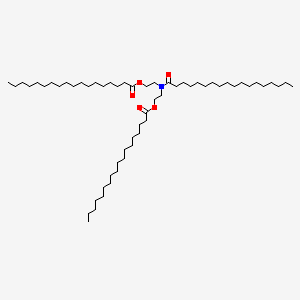
![(1S,2R,19R,22S,34S,37R,40R,52S)-22-(adamantane-1-carbonylamino)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B15187644.png)
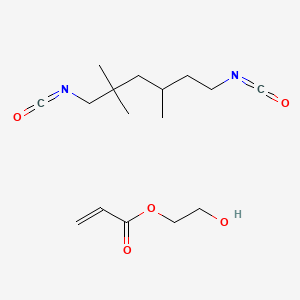
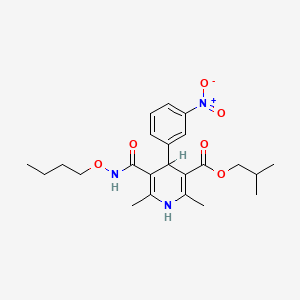


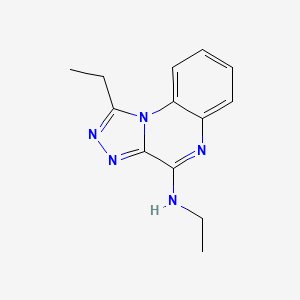
![hydrogen sulfate;1,3,3-trimethyl-2-[(E)-2-(2-methyl-1H-indol-3-yl)ethenyl]indol-1-ium](/img/structure/B15187675.png)
![3-[3-(4-Aminophenyl)-2-oxooxolan-3-yl]propanamide](/img/structure/B15187676.png)
